N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazine ring, an azetidine ring, and a fluorinated benzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 3-cyanopyrazine intermediate, which is then reacted with azetidine under specific conditions to form the azetidinyl-pyrazine derivative. This intermediate is subsequently coupled with 3-fluoro-N-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzamide moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine and azetidine rings.
Reduction: Reduced forms of the nitrile and benzamide groups.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1,5-trimethylpyrazole-3-carboxamide
- N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylmorpholine-4-carboxamide
Uniqueness
N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide stands out due to its unique combination of a fluorinated benzamide moiety and the presence of both pyrazine and azetidine rings
Properties
IUPAC Name |
N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-21(16(23)11-3-2-4-12(17)7-11)13-9-22(10-13)15-14(8-18)19-5-6-20-15/h2-7,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLACTNCYYKEYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.